molecular formula C13H9ClN2O B1607624 2-Chloro-6-(4-methoxyphenyl)nicotinonitrile CAS No. 306977-91-3

2-Chloro-6-(4-methoxyphenyl)nicotinonitrile

Cat. No.: B1607624
CAS No.: 306977-91-3
M. Wt: 244.67 g/mol
InChI Key: PELDIRQBLYTDBQ-UHFFFAOYSA-N
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Description

2-Chloro-6-(4-methoxyphenyl)nicotinonitrile is a heterocyclic organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of a chlorine atom at the 2-position, a methoxyphenyl group at the 6-position, and a nitrile group attached to the nicotinic ring

Scientific Research Applications

2-Chloro-6-(4-methoxyphenyl)nicotinonitrile has several scientific research applications:

Future Directions

The future directions for “2-Chloro-6-(4-methoxyphenyl)nicotinonitrile” are not specified in the sources I found. Given its use in proteomics research , it might be used in the study of protein structure and function, and in the development of new biochemical techniques.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(4-methoxyphenyl)nicotinonitrile typically involves the cyclization reaction of a chalcone derivative with malononitrile. One common method includes the condensation of (E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one with malononitrile in the presence of a base such as sodium methoxide . The reaction is carried out under reflux conditions, leading to the formation of the desired nicotinonitrile derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar condensation reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(4-methoxyphenyl)nicotinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Cyclization Reactions: The nitrile group can undergo cyclization reactions to form different heterocyclic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted nicotinonitrile derivatives, while cyclization reactions can produce different heterocyclic compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-(4-methoxyphenyl)nicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a chlorine atom, methoxyphenyl group, and nitrile group makes it a versatile compound with diverse applications in various fields.

Properties

IUPAC Name

2-chloro-6-(4-methoxyphenyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O/c1-17-11-5-2-9(3-6-11)12-7-4-10(8-15)13(14)16-12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PELDIRQBLYTDBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377667
Record name 2-Chloro-6-(4-methoxyphenyl)nicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306977-91-3
Record name 2-Chloro-6-(4-methoxyphenyl)nicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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